molecular formula C27H28N4O3S B2961173 1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide CAS No. 1189855-45-5

1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2961173
CAS No.: 1189855-45-5
M. Wt: 488.61
InChI Key: AVAKYIFTENDLSV-UHFFFAOYSA-N
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Description

1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. This core is further substituted with a benzyl group, a methoxyphenylmethyl group, and a piperidine carboxamide moiety, making it a highly functionalized molecule.

Preparation Methods

The synthesis of 1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate to form the thieno[3,2-d]pyrimidine core .

Chemical Reactions Analysis

1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, leading to the inhibition or modulation of their activity. This can result in various biological effects, such as the inhibition of cancer cell growth or the modulation of immune responses . The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Properties

IUPAC Name

1-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S/c1-34-22-9-7-19(8-10-22)17-28-25(32)21-11-14-30(15-12-21)27-29-23-13-16-35-24(23)26(33)31(27)18-20-5-3-2-4-6-20/h2-10,13,16,21H,11-12,14-15,17-18H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAKYIFTENDLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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